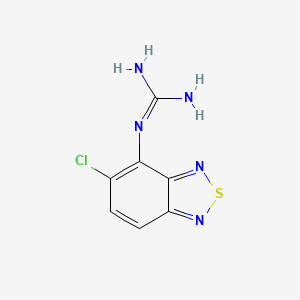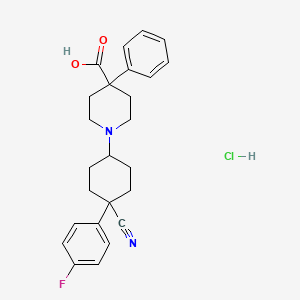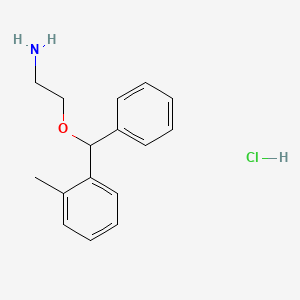
N,N-Didemethylorphenadrine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didemethylorphenadrine Hydrochloride is a serotonin uptake inhibitor . It is a metabolite of orphenadrine, a muscle relaxant (skeletal) and antihistaminic . It is also used in cancer research, neurology, and infectious disease research .
Molecular Structure Analysis
The molecular formula of this compound is C16H20ClNO . The molecular weight is 277.79 g/mol . The IUPAC name is 2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride .Aplicaciones Científicas De Investigación
Influence on Neurotransmitter Uptake : N,N-Didemethylorphenadrine Hydrochloride and its derivatives have been studied for their effects on the uptake of noradrenaline (NA) and serotonin (5-HT) in rat brain slices. It was found that while this compound had a weaker inhibitory effect on NA uptake compared to its other derivatives, its effects on 5-HT uptake were similar. This suggests a potential role in modulating neurotransmitter levels, which could have implications for treating depression and other neurological disorders (P. V. D. Zee & W. Hespe, 1973).
Rapid Brain Penetration : Another study focused on the concentrations of orphenadrine and its derivatives in rat brains after administration. It was observed that both orphenadrine and tofenacine (a derivative) penetrate rapidly into the brain. This rapid brain penetration could be significant in developing treatments for central nervous system disorders (R. C. Roozemond, W. Hespe, & W. Nauta, 1968).
Structural Analysis : The solid-state structure of orphenadrine hydrochloride was determined through X-ray diffraction analysis, providing insights into its molecular structure. Understanding the molecular structure is crucial for drug development, as it influences how the drug interacts with targets in the body (R. Glaser, D. Donnell, & K. Maartmann-moe, 1992).
Metabolism and Excretion : Research on the metabolism and excretion of orphenadrine citrate (a related compound) in humans showed that it undergoes rapid and extensive biotransformation with a significant proportion of the administered dose excreted as metabolites. This information is vital for understanding the drug's pharmacokinetics and safety profile (T. Ellison, A. Snyder, J. Bolger, & R. Okun, 1971).
Mecanismo De Acción
Target of Action
N,N-Didemethylorphenadrine Hydrochloride is a derivative of Orphenadrine . Orphenadrine primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as sleep, appetite, thermoregulation, and cognitive functions .
Mode of Action
Orphenadrine, and by extension this compound, acts as an antagonist at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically, Orphenadrine binds and inhibits both Histamine H1 receptors and NMDA receptors . It restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia .
Biochemical Pathways
Orphenadrine’s antagonism of Histamine H1 and NMDA receptors can influence a variety of biochemical pathways, particularly those involved in neurological and muscular function .
Result of Action
Orphenadrine is used as an adjunct for the symptomatic relief of musculoskeletal pain and discomfort .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N,N-Didemethylorphenadrine Hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurology and pain management . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-hydroxytryptamine receptors, which are involved in neurotransmission and nociception . The nature of these interactions involves binding to the receptors, which can modulate their activity and influence pain perception and inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to impact the signaling pathways associated with neurotransmission, leading to changes in the expression of genes involved in pain and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to 5-hydroxytryptamine receptors, modulating their activity and influencing neurotransmission . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is stable when stored at -20°C, with a melting point of over 127°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate pain perception and inflammation without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and inflammation . The compound’s metabolism involves enzymatic reactions that can lead to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues, such as the brain and liver . The compound’s distribution is crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It has been observed to localize in specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAFKNCEEQHGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

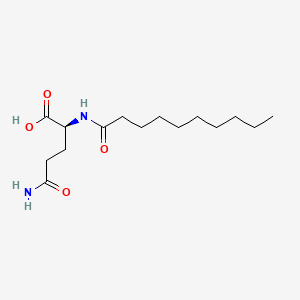

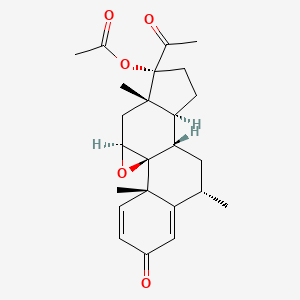

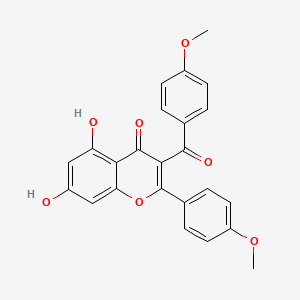
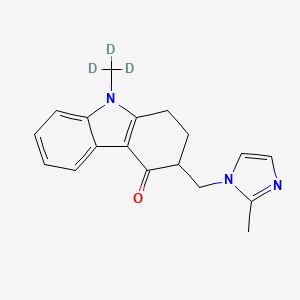

![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one](/img/structure/B586386.png)
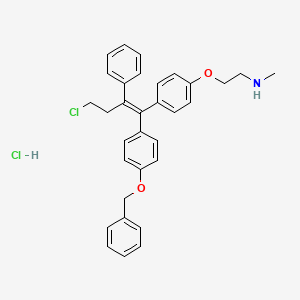

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)
